Bicyclo[3.3.1]nonan-9-amine hydrochloride chemical structure and properties
Bicyclo[3.3.1]nonan-9-amine hydrochloride chemical structure and properties
An In-Depth Technical Guide to Bicyclo[3.3.1]nonan-9-amine Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
The bicyclo[3.3.1]nonane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture. This conformationally constrained scaffold allows for the precise spatial orientation of functional groups, a critical feature in the design of selective ligands for complex biological targets. Bicyclo[3.3.1]nonan-9-amine hydrochloride serves as a versatile building block, providing a strategic entry point for developing novel therapeutics. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in drug discovery, tailored for researchers and professionals in the field.
The Bicyclo[3.3.1]nonane Scaffold: A Foundation for Molecular Design
The strategic importance of the bicyclo[3.3.1]nonane core cannot be overstated. Unlike flexible aliphatic chains, this bridged ring system locks substituents into well-defined spatial positions, minimizing conformational ambiguity upon binding to a receptor or enzyme active site. This structural pre-organization can significantly enhance binding affinity and selectivity.
The bicyclo[3.3.1]nonane skeleton is a key component of numerous biologically active natural products, including polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a range of activities from anticancer to antidepressant properties.[1][2] Synthetic derivatives have been investigated for a multitude of therapeutic applications, including as modulators of monoamine transporters and nicotinic acetylcholine receptors, highlighting the scaffold's broad utility in targeting the central nervous system.[3][4] Bicyclo[3.3.1]nonan-9-amine, in its hydrochloride salt form for improved handling and solubility, provides a primary amine at the unique C9 bridgehead-methylene position, making it an ideal synthon for further chemical elaboration.
Molecular Structure and Physicochemical Properties
Chemical Structure
Bicyclo[3.3.1]nonan-9-amine hydrochloride possesses a distinctive structure consisting of two fused six-membered rings. The amine group is attached to the methylene bridge (C9), which connects the two bridgehead carbons (C1 and C5). The parent bicyclo[3.3.1]nonane system typically adopts a stable dual chair conformation to minimize steric strain. The hydrochloride salt is formed by the protonation of the primary amine, enhancing its aqueous solubility.
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Molecular Formula: C₉H₁₈ClN
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IUPAC Name: bicyclo[3.3.1]nonan-9-amine hydrochloride
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InChIKey (Free Base): PIRAWXIEUDZDML-UHFFFAOYSA-N[5]
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Canonical SMILES (Free Base): C1CC2CCCC(C1)C2N[5]
Physicochemical Data
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for Bicyclo[3.3.1]nonan-9-amine hydrochloride and its free base are summarized below.
| Property | Value | Source |
| Molecular Weight | 175.70 g/mol (Hydrochloride Salt) | BLDpharm[6] |
| Molecular Formula | C₉H₁₈ClN | BLDpharm[6] |
| Physical State | Solid | Fisher Scientific[7] |
| Predicted XlogP3 | 1.9 (Free Base) | PubChem[5] |
| Solubility | Enhanced in polar solvents as the dihydrochloride salt | CymitQuimica[8] |
Synthesis and Characterization
Rationale for Synthetic Strategy
A robust and reproducible synthesis is paramount for any building block intended for drug discovery. The most logical and efficient route to Bicyclo[3.3.1]nonan-9-amine hydrochloride begins with the commercially available ketone, Bicyclo[3.3.1]nonan-9-one.[9] The key transformation is the conversion of the ketone to a primary amine. Reductive amination is the method of choice for this conversion due to its high efficiency and operational simplicity. This process involves the in-situ formation of an imine or a related intermediate, which is then reduced to the target amine. The final step involves converting the amine free base to its hydrochloride salt to improve stability and handling.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a two-step process starting from Bicyclo[3.3.1]nonan-9-one.
Step 1: Reductive Amination of Bicyclo[3.3.1]nonan-9-one
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Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Bicyclo[3.3.1]nonan-9-one (1.0 eq) in anhydrous methanol.
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Reagent Addition: Add ammonium acetate (10 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup: Quench the reaction by slowly adding 2M HCl (aq) until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour. Basify the solution to pH >12 with 4M NaOH (aq).
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Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Bicyclo[3.3.1]nonan-9-amine can be purified by column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
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Salt Formation: Dissolve the purified amine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Precipitation: Add a solution of 2M HCl in diethyl ether dropwise with stirring. A white precipitate of Bicyclo[3.3.1]nonan-9-amine hydrochloride will form.
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Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Characterization Workflow
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's identity.
Caption: Workflow for the characterization and validation of synthesized compounds.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (1.0-3.0 ppm) corresponding to the bicyclic framework protons. A broad singlet corresponding to the -NH₃⁺ protons would be observed, which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum will provide signals for the unique carbons of the bicyclic system. The C9 carbon bearing the amino group would appear in the 50-60 ppm range.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode should show the molecular ion peak for the free base [M+H]⁺.
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Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for the primary ammonium salt in the region of 3100-2800 cm⁻¹ (broad) and C-H stretching bands just below 3000 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
The utility of Bicyclo[3.3.1]nonan-9-amine hydrochloride stems from its rigid three-dimensional structure. This scaffold is an excellent starting point for creating libraries of compounds for screening against various biological targets.
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CNS-Active Agents: The bicyclic core is a known privileged scaffold for targeting the central nervous system. Derivatives of the related 9-azabicyclo[3.3.1]nonane have been developed as monoamine reuptake inhibitors, which are crucial for treating depression and other neurological disorders.[3] The C9-amino derivative provides a vector to explore similar pharmacophores.
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Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to attach a wide array of side chains, enabling the rapid exploration of structure-activity relationships (SAR).
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Natural Product Analogs: Many complex natural products with potent biological activity, such as garsubellin A and hyperforin, are built upon the bicyclo[3.3.1]nonane core.[1] This amine building block allows for the synthesis of simplified, more accessible analogs that retain the key structural features required for biological activity, potentially leading to compounds with improved drug-like properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling Bicyclo[3.3.1]nonan-9-amine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][10] Avoid contact with skin, eyes, and clothing.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][10]
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First Aid: In case of skin contact, wash immediately with plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[10]
Conclusion
Bicyclo[3.3.1]nonan-9-amine hydrochloride is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its rigid conformational properties, combined with the versatile synthetic handle of a primary amine, make it an invaluable building block for the design and synthesis of novel, selective therapeutic agents. The robust synthetic and characterization methods outlined in this guide provide a solid foundation for researchers to leverage the unique structural attributes of this scaffold in their drug discovery programs.
References
- PubChem. Bicyclo[3.3.1]nonan-9-amine, hydrochloride (1:1). [Link]
- Roy, A., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. [Link]
- National Institutes of Health (NIH). Bicyclo(3.3.1)nonane | C9H16 | CID 136101 - PubChem. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
- ResearchGate. Synthesis of the bicyclo[3.3.1]nonane-containing tricycle through nitrile oxide-allene cycloaddition reaction. [Link]
- MDPI. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]
- National Institutes of Health (NIH). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC. [Link]
- PubChem. Bicyclo(3.3.1)nonan-9-one | C9H14O | CID 86638. [Link]
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